Thiazolobenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

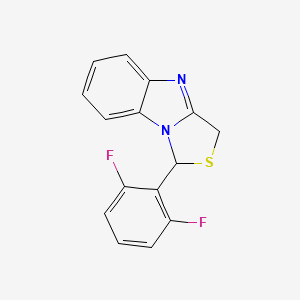

La síntesis de NSC-625487 implica la reacción de 2,6-difluoroanilina con 2-mercaptobencimidazol en condiciones específicas . La reacción generalmente requiere un solvente como la dimetilformamida (DMF) y un catalizador como el carbonato de potasio. La mezcla se calienta a una temperatura de alrededor de 150 °C durante varias horas para facilitar la formación del anillo tiazolo[3,4-a]bencimidazol .

Los métodos de producción industrial para NSC-625487 pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la síntesis asistida por microondas pueden mejorar la eficiencia y el rendimiento del compuesto .

Análisis De Reacciones Químicas

NSC-625487 experimenta varias reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con peróxido de hidrógeno puede producir sulfóxidos, mientras que la reducción con borohidruro de sodio puede producir derivados de tiazolo[3,4-a]bencimidazol reducidos .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Thiazolobenzimidazoles are characterized by a fused thiazole and benzimidazole ring system. The unique structure allows for various modifications that enhance their pharmacological properties. Recent synthetic strategies have focused on developing novel derivatives with improved bioactivity profiles. For example, the synthesis of thiazolo[3,2-a]benzimidazole derivatives has been reported to yield compounds with significant anticancer and antimicrobial activities .

Biological Activities

The biological activities of thiazolobenzimidazoles are extensive and include:

- Antiviral Properties : Compounds such as 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TZB) have shown promising antiviral activity against HIV-1 and other viruses. TZB's mechanism involves inhibiting viral replication and has been studied for its pharmacokinetics in animal models .

- Anticancer Effects : this compound derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer. Studies indicate that these compounds can induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .

- Antimicrobial Activity : Thiazole-based hybrids exhibit potent antibacterial properties, making them suitable candidates for developing new antibiotics. Their mechanisms often involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory and Analgesic Effects : Some this compound derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antiviral Activity Against HIV-1

A study evaluating the antiviral efficacy of TZB revealed that it could effectively inhibit HIV-1 replication in vitro. The compound's pharmacokinetic profile indicated rapid distribution with a short half-life, suggesting that modifications to improve its solubility could enhance its clinical utility .

Anticancer Mechanisms

Research on this compound derivatives has shown that they can halt the cell cycle in various cancer types. For instance, one derivative was found to induce cell cycle arrest at the G0/G1 phase in breast cancer cells while promoting apoptosis through mitochondrial pathways . Molecular docking studies further elucidated the interaction of these compounds with tubulin, providing insights into their mechanism of action against cancer cells.

Antimicrobial Studies

A series of this compound derivatives were tested against multiple bacterial strains, demonstrating significant inhibition rates. The compounds were found to disrupt bacterial cell wall synthesis or function as enzyme inhibitors in metabolic pathways essential for bacterial survival .

Data Tables

Mecanismo De Acción

El mecanismo de acción de NSC-625487 implica la inhibición de la transcriptasa inversa del VIH-1 al unirse a un sitio específico en la enzima . Esta unión evita que la enzima catalice la transcripción del ARN viral en ADN, inhibiendo así la replicación viral . Los objetivos moleculares de NSC-625487 incluyen la enzima transcriptasa inversa y sus vías asociadas involucradas en la replicación viral .

Comparación Con Compuestos Similares

NSC-625487 es único entre los INNTIs debido a sus características estructurales específicas y sus potentes efectos inhibitorios sobre la transcriptasa inversa del VIH-1 . Compuestos similares incluyen:

1H,3H-tiazolo[3,4-a]bencimidazoles: Estos compuestos comparten una estructura central similar y exhiben actividad anti-VIH-1.

2-aril-1-bencilbencimidazoles: Estos derivados también actúan como INNTIs, pero pueden tener diferentes afinidades de unión y perfiles inhibitorios.

1,3-dihidro-bencimidazol-2-onas/2-tionas: Estos compuestos están relacionados estructuralmente y se han estudiado por sus propiedades antivirales.

NSC-625487 destaca por su alta potencia y eficacia contra las cepas de VIH-1 resistentes a la zidovudina .

Actividad Biológica

Thiazolobenzimidazole (TBZ) derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound compounds, supported by data tables and case studies.

Chemical Structure and Synthesis

Thiazolobenzimidazoles are characterized by a fused thiazole and benzimidazole ring system. Their synthesis often involves various methodologies, including cyclization reactions of substituted benzimidazoles with thiazole derivatives. Recent advancements have introduced novel synthetic strategies that enhance yields and purity of these compounds .

Biological Activities

This compound derivatives exhibit a broad spectrum of biological activities, including:

- Antiviral Activity : TBZE-029 has been identified as a selective inhibitor of enteroviruses, acting through the inhibition of viral RNA replication. It targets the nonstructural protein 2C, which is crucial for viral replication .

- Antiparasitic Activity : Certain thiazolobenzimidazoles demonstrate significant efficacy against helminth infections, particularly Trichinella spiralis. In vitro and in vivo studies indicate their potential as effective anthelmintics .

- Anticancer Properties : Compounds like YM-298198 have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cell lines .

- Antibacterial Effects : Various this compound derivatives have demonstrated antibacterial activity against a range of pathogens, suggesting their potential use in treating bacterial infections .

The mechanisms underlying the biological activities of thiazolobenzimidazoles vary by application:

- Antiviral Mechanism : TBZE-029 inhibits the replication of enteroviruses by targeting the viral protein 2C. Mutations in this protein confer resistance, indicating its critical role as a target for antiviral drugs .

- Antiparasitic Mechanism : The antiparasitic action is believed to involve interference with microtubule formation in parasites, akin to the mechanism of well-known anthelmintics such as albendazole .

- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of TBZE-029 against coxsackievirus B3 (CVB3). The results indicated that TBZE-029 effectively inhibited viral replication without affecting polyprotein processing, showcasing its potential as an antiviral therapeutic .

Case Study 2: Antiparasitic Activity

In vivo studies on mice infected with Trichinella spiralis demonstrated that this compound derivatives significantly reduced parasite load, highlighting their effectiveness as anthelmintics. The study reported a marked decrease in muscle larvae count post-treatment with specific derivatives .

Data Tables

Propiedades

Número CAS |

138226-12-7 |

|---|---|

Fórmula molecular |

C15H10F2N2S |

Peso molecular |

288.32 g/mol |

Nombre IUPAC |

1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2 |

Clave InChI |

AMLBAOPYPUXEQF-UHFFFAOYSA-N |

SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

SMILES canónico |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

Sinónimos |

1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole 1-DFPTB NSC 625487 NSC-625487 thiazolobenzimidazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.